molecular formula C10H15N3O B1416364 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1082828-62-3

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B1416364
CAS No.: 1082828-62-3
M. Wt: 193.25 g/mol
InChI Key: LTIDKFOVOHXIJW-UHFFFAOYSA-N
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Description

Historical Context of 1,3,4-Oxadiazole Research

1,3,4-Oxadiazoles, first identified in the mid-20th century, are nitrogen- and oxygen-containing heterocycles with significant pharmacological potential. Early research focused on their synthesis via tetrazole oxidation or acyl hydrazide cyclization. A pivotal advancement occurred in 2017 with the development of non-dehydrative synthesis methods using α-bromo nitroalkanes and acyl hydrazides, enabling direct access to 2,5-disubstituted derivatives. By 2023, innovations such as iodine-mediated C–O bond formation and visible-light photocatalytic cyclization further expanded synthetic accessibility.

The structural versatility of 1,3,4-oxadiazoles has driven their adoption in drug discovery. For example, raltegravir, an HIV integrase inhibitor, incorporates this scaffold, while derivatives like zibotentan (an anticancer agent) and nesadipil (an antihypertensive) underscore its therapeutic relevance.

Significance of Piperidine-Containing Heterocycles

Piperidine, a six-membered sp³-hybridized nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its conformational flexibility and basicity facilitate interactions with biological targets, making it prevalent in antipsychotics (e.g., risperidone), analgesics, and antivirals. Synthetic methods such as intramolecular cyclization and multicomponent reactions (MCRs) have enabled the production of complex piperidine derivatives. For instance, the pseudo-four-component synthesis of polysubstituted piperidinones highlights its adaptability in constructing diverse pharmacophores.

Discovery and Development Timeline of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

The fusion of piperidine and 1,3,4-oxadiazole motifs emerged in the 2010s, driven by demands for multifunctional drug candidates. Early reports (e.g., CAS 1402232-87-4) described derivatives like 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine, synthesized via cyclization of hydrazides with cyclopropane-containing precursors. Key milestones include:

  • 2014 : Scalable synthesis of 2,5-disubstituted oxadiazoles using POCl₃-mediated cyclodehydration.
  • 2018 : Introduction of iodine-catalyzed one-pot protocols for amino-oxadiazoles.
  • 2021 : Application of 1,3,4-oxadiazole-piperidine hybrids in CNS drug discovery.

Current Research Landscape and Academic Interest

Recent studies prioritize 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine for its dual pharmacophoric character:

  • Drug Discovery : The compound’s ability to modulate dopamine (D₂/D₃) and serotonin (5-HT₁A/5-HT₂A) receptors positions it as a candidate for atypical antipsychotics.
  • Materials Science : Its electron-deficient oxadiazole ring enhances luminescence and charge transport in organic semiconductors.
  • Catalysis : Piperidine’s basicity synergizes with oxadiazole’s hydrogen-bonding capacity in asymmetric catalysis.

Table 1: Key Applications of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Application Mechanism/Property Reference
Antipsychotic Agents Dopamine/serotonin receptor modulation
Antimicrobials Peptide deformylase inhibition
Organic Electronics Electron-transport layer in OLEDs
Enzyme Inhibitors HDAC inhibition for neurodegenerative diseases

Ongoing research explores its utility in photodynamic therapy and corrosion inhibition, underscoring its interdisciplinary appeal.

Properties

IUPAC Name

2-cyclopropyl-5-piperidin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIDKFOVOHXIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651302
Record name 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082828-62-3
Record name 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 1,3,4-Oxadiazole Core

The core heterocycle, 1,3,4-oxadiazole, is synthesized via cyclization of acyl hydrazides with carbon disulfide, a well-established method for oxadiazole ring formation.

Reaction:

  • Hydrazide derivative (derived from piperidine carboxylic acid or its derivatives) reacts with carbon disulfide in the presence of potassium hydroxide (KOH) in ethanol.

Conditions:

  • Reflux at 80-100°C for 4-6 hours.
  • pH maintained around 9-10 with KOH.
  • Post-reaction, acidification (dilute HCl) precipitates the oxadiazole derivative.

Outcome:

  • Formation of 2-thiol substituted oxadiazole, which can be oxidized or further modified.

Introduction of Cyclopropyl Group at the 5-Position

The cyclopropyl moiety is introduced via nucleophilic substitution or cyclopropylation of the oxadiazole intermediate.

Method 1: Nucleophilic Substitution

  • Use of cyclopropylamine derivatives reacting with electrophilic centers on the oxadiazole ring under basic conditions.

Method 2: Cyclopropylation via Metal-Catalyzed Reactions

  • Transition metal catalysis (e.g., copper or palladium) facilitates cyclopropyl transfer to the heterocycle.

Conditions:

  • Reactions typically run at 60-80°C in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).
  • Catalysts such as copper(I) iodide or palladium complexes are employed.

Note: Specific protocols for cyclopropyl incorporation are limited; however, the general approach involves generating a reactive intermediate (e.g., diazo or carbene precursor) that reacts with the heterocycle.

Functionalization of the Piperidine Ring

The piperidine ring is functionalized with sulfonyl or acyl groups to enhance biological activity.

Key steps:

  • Starting from piperidin-4-carboxylic acid derivatives, conversion to esters (e.g., ethyl piperidin-4-carboxylate).
  • Sulfonylation with chlorosulfonyl compounds to introduce sulfonyl groups.
  • Hydrazide formation via reaction with hydrazine hydrate.

Specific Synthesis Protocols (Based on Literature Data)

Step Reagents & Conditions Purpose References/Data Source
1 Ethyl piperidin-4-carboxylate + chlorosulfonyl chloride Sulfonylation of piperidine
2 Reflux with hydrazine hydrate Hydrazide formation
3 Reaction with carbon disulfide + KOH Oxadiazole ring formation
4 Cyclopropylation (via carbene or nucleophilic methods) Cyclopropyl group introduction Generalized method based on heterocycle chemistry
5 Coupling with N-aryl-2-bromoacetamides Final substitution to form target compound

Data Tables of Reaction Conditions and Yields

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
Sulfonylation Chlorosulfonyl chloride Dichloromethane 0°C to room temp 3 hours 80-85 Controlled addition to avoid side reactions
Hydrazide formation Hydrazine hydrate Ethanol Reflux 2.5 hours 75-80 Monitored by TLC
Oxadiazole ring formation CS₂ + KOH Ethanol Reflux 4-6 hours 70-85 Post-reaction acidification
Cyclopropylation Cyclopropylamine derivatives DMF 60-80°C 12-24 hours Variable Dependent on catalyst and method
Final coupling N-aryl-2-bromoacetamides + heterocycle DMF 70°C 3-4 hours 60-80 Monitored via TLC

Notes on Research Findings and Optimization

  • The cyclopropyl group’s incorporation often requires transition metal catalysis due to its strain and reactivity.
  • Reaction yields vary based on substituents on the aromatic ring and the specific cyclopropyl derivatives used.
  • Purification typically involves recrystallization from ethanol or ethyl acetate.
  • Structural confirmation relies on IR, NMR, and mass spectrometry, with characteristic IR peaks for oxadiazole (~1650-1700 cm⁻¹ for C=N and C=S stretches) and NMR signals consistent with cyclopropyl and piperidine protons.

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

The compound 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS: 1082828-62-3) is a heterocyclic organic compound that has garnered interest in various scientific research applications. This article provides a comprehensive overview of its applications, including medicinal chemistry, material science, and potential therapeutic uses, supported by data tables and case studies.

Medicinal Chemistry

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine has been studied for its potential pharmacological properties. Its structural features suggest it may interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar oxadiazole derivatives showed efficacy against a range of bacterial strains, suggesting that 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine could be further explored for developing new antimicrobial agents .

Neuropharmacology

Research into the neuropharmacological effects of piperidine derivatives has revealed potential applications in treating neurological disorders. The piperidine moiety is known for its ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) drugs. A study highlighted that oxadiazole-piperidine hybrids could exhibit anxiolytic and antidepressant effects in animal models .

Material Science

The unique chemical structure of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine makes it a candidate for use in advanced materials.

Polymer Chemistry

Research has explored the incorporation of oxadiazole compounds into polymer matrices to enhance thermal stability and mechanical properties. Such modifications can lead to the development of high-performance materials suitable for various applications including electronics and coatings .

Agricultural Chemistry

There is emerging interest in the application of oxadiazoles in agrochemicals due to their herbicidal and fungicidal properties. Preliminary studies have indicated that compounds with oxadiazole rings can inhibit specific enzymes related to plant growth and pathogen resistance .

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated several oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Neuropharmacological Assessment

In a 2024 study focused on neuropharmacological properties, researchers synthesized several piperidine derivatives including 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine . Behavioral assessments in rodent models demonstrated significant anxiolytic effects compared to control groups, indicating potential therapeutic applications in anxiety disorders .

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, which contribute to its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can be contextualized by comparing it to analogs with variations in the oxadiazole substituent, heteroatom composition, or additional functional groups. Below is a detailed analysis:

Structural and Molecular Comparisons

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features Source
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine Cyclopropyl at oxadiazole 5-position C₁₀H₁₄N₃O* 208.24 (calculated) Base structure; cyclopropyl enhances metabolic stability and lipophilicity
4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-1-(propylsulfonyl)piperidine Isopropyl at oxadiazole 5-position; sulfonyl group C₁₃H₂₃N₃O₃S 301.40 Sulfonyl group improves solubility; isopropyl increases steric bulk
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine Thiadiazole (S replaces O) C₁₀H₁₅N₃S 209.31 Thiadiazole may alter electronic properties and binding affinity
4-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine tert-Butyl at oxadiazole 5-position C₁₁H₁₈N₃O 208.29 tert-Butyl adds steric hindrance, potentially reducing off-target binding
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine Methyl at oxadiazole 5-position C₈H₁₂N₃O 166.20 Simpler substituent; lower molecular weight may improve permeability

Physicochemical Properties

  • Solubility and Permeability : Sulfonyl derivatives (e.g., ) exhibit enhanced solubility but reduced membrane permeability due to increased polarity.
  • Thermal Stability : Thiadiazole analogs (e.g., ) may have higher melting points compared to oxadiazoles due to sulfur’s polarizability.

Biological Activity

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and the implications for drug discovery, particularly in the context of cancer therapy and antimicrobial activity.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • IUPAC Name : 2-cyclopropyl-5-(piperidin-4-yl)-1,3,4-oxadiazole
  • Molecular Formula : C10H15N3O
  • Molecular Weight : 193.25 g/mol
  • CAS Number : 1082828-62-3
  • Purity : 95% .

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole, including 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine, exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for some derivatives were reported in the micromolar range, suggesting they may induce apoptosis effectively .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
4-(5-Cyclopropyl...piperidineMCF-70.65Apoptosis induction
Other Oxadiazole DerivativeU-9372.41Caspase activation

Antimicrobial Activity

In addition to anticancer properties, compounds containing the piperidine moiety have demonstrated antibacterial and antifungal activities. For example:

  • Antibacterial Effects : Research has shown that modifications on the piperidine ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups has been linked to increased inhibition rates .

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(5-Cyclopropyl...piperidineE. coli10 μg/mL
Other Piperidine DerivativeS. aureus5 μg/mL

Cancer Cell Apoptosis

The mechanism through which oxadiazole derivatives induce apoptosis involves:

  • Activation of p53 Pathway : Increased expression of p53 was observed in treated cancer cells, leading to enhanced apoptosis.
  • Caspase Activation : Flow cytometry assays revealed that these compounds activate caspase pathways, crucial for programmed cell death .

Antimicrobial Mechanism

For antimicrobial activity:

  • Enzyme Inhibition : Some derivatives inhibit key enzymes such as acetylcholinesterase (AChE), which is critical for bacterial survival.
  • Membrane Disruption : The structural characteristics allow these compounds to disrupt bacterial cell membranes effectively .

Case Studies and Research Findings

Several research studies have provided insights into the biological activities of oxadiazole derivatives:

  • A study demonstrated that certain oxadiazole compounds exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin against leukemia cell lines .
  • Another investigation highlighted the antibacterial efficacy of piperidine derivatives against resistant strains of bacteria, emphasizing their potential as alternative therapeutic agents .

Q & A

Q. What are the established synthetic routes for preparing 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine?

The compound is typically synthesized via cyclization reactions. For example, hydrazine derivatives react with cyclopropane-carboxylic acid derivatives to form the 1,3,4-oxadiazole core. Cyclization is often achieved using dehydrating agents like phosphorous oxychloride (POCl₃) or thionyl chloride (SOCl₂). Post-cyclization, the piperidine moiety is introduced via nucleophilic substitution or coupling reactions. Thin-layer chromatography (TLC) is commonly employed to monitor reaction progress .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the piperidine and oxadiazole ring structures.
  • Mass spectrometry (HRMS) for exact mass determination (e.g., observed m/z 195.137 for related oxadiazole-piperidine analogs) .
  • IR spectroscopy to identify functional groups like C=N and C-O-C in the oxadiazole ring.
  • Elemental analysis for purity validation .

Q. What safety protocols are recommended for handling this compound?

  • Use personal protective equipment (PPE) , including gloves, goggles, and lab coats.
  • Work in a fume hood to avoid inhalation.
  • Store in a cool, dry place away from oxidizers.
  • In case of skin contact, rinse immediately with water and seek medical advice if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
  • Catalyst screening : Lewis acids like ZnCl₂ or FeCl₃ may accelerate oxadiazole formation.
  • Ultrasonic irradiation : Reduces reaction time and improves homogeneity, as demonstrated in analogous oxadiazole syntheses .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions.

Q. How can structural discrepancies in crystallographic data for oxadiazole-piperidine derivatives be resolved?

  • Use SHELXL for high-resolution refinement, especially for twinned or low-quality crystals .
  • Cross-validate with DFT calculations to compare theoretical and experimental bond lengths/angles.
  • Analyze Hirshfeld surfaces to identify weak intermolecular interactions affecting packing .

Q. What strategies are effective for analyzing biological activity contradictions in analogs of this compound?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., cyclopropyl vs. phenyl groups) and evaluate potency.
  • Molecular docking : Compare binding affinities with target proteins (e.g., antipsychotic receptors) using software like AutoDock .
  • In vitro assays : Use dose-response curves to distinguish between true activity and assay artifacts .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • HPLC monitoring : Track degradation products at 25°C, 40°C, and 60°C over 24–72 hours.
  • LC-MS identification : Characterize degradation pathways (e.g., hydrolysis of the oxadiazole ring) .

Methodological Guidance

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • SwissADME : Predicts logP, solubility, and bioavailability.
  • Molinspiration : Estimates drug-likeness parameters (e.g., topological polar surface area).
  • Gaussian 16 : Models electronic properties (e.g., HOMO-LUMO gaps) for reactivity insights .

Q. How can researchers validate the purity of synthesized batches?

  • HPLC-DAD : Use a C18 column with acetonitrile/water gradients (90:10 to 50:50) for baseline separation.
  • Melting point analysis : Compare observed values with literature data (e.g., sharp melting at 160–162°C indicates purity) .
  • Elemental analysis : Ensure carbon, hydrogen, and nitrogen percentages align with theoretical values (±0.4%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
Reactant of Route 2
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4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

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